5-Bromo-N-methyl-2-thiophenecarboxamide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIFRQMXAAYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618117 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98453-26-0 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-N-methyl-2-thiophenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide typically involves the bromination of N-methyl-2-thiophenecarboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include N-methyl-2-thiophenecarboxamide derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols derived from the reduction of the carboxamide group.
Scientific Research Applications
5-Bromo-N-methyl-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-thiophenecarboxamide depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The nature of the amide nitrogen substituent significantly influences solubility, steric bulk, and electronic interactions. Key examples include:
Key Observations:
- Diethyl groups () provide electron-donating effects, which could modulate the carboxamide’s reactivity.
Substituent Variations on the Thiophene Ring
Substituents on the thiophene ring alter electronic density and steric profiles:
Key Observations:
- 4-Methyl substitution () on the thiophene ring increases steric bulk and may stabilize the ring against electrophilic attack.
- Furan analogs () replace sulfur with oxygen, altering electronic properties and solubility.
Molecular Weight and Physicochemical Implications
Compounds with higher molecular weights (e.g., 287.13 g/mol for ) often exhibit reduced solubility compared to lighter analogs (e.g., 275.19 g/mol for ). The presence of polar groups (e.g., cyano in or methoxy in ) can mitigate this by introducing hydrogen-bonding capacity.
Biological Activity
5-Bromo-N-methyl-2-thiophenecarboxamide (CAS No. 98453-26-0) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromine atom and a carboxamide group. Its chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.12 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results demonstrate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Anticancer Efficacy
In a recent study, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 ± 1.2 |
| A-549 (Lung) | 20.5 ± 2.3 |
| HeLa (Cervical) | 18.0 ± 1.8 |
The IC50 values indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer therapeutic .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways, it may reduce energy production in both bacteria and cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows good tissue distribution, with higher concentrations found in liver and kidney tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Excreted mainly via urine.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-Bromo-N-methyl-2-thiophenecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Amide Coupling : React 5-bromo-2-thiophenecarbonyl chloride with methylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC.
- Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of methylamine), use catalysts like DMAP, and maintain low temperatures (0–5°C) to minimize side reactions.
- Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol.
- Reference : Analogous synthesis methods for bromothiophene carboxamides (e.g., 75% yield achieved via Method B in nitazoxanide-based analogues) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Key Techniques :
- ¹H/¹³C NMR : Look for the methylamide proton (~2.8–3.2 ppm) and carbonyl carbon (~162–165 ppm). Thiophene ring protons appear as doublets (J ≈ 4 Hz) in aromatic regions.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).
Q. How should this compound be stored to ensure long-term stability?
- Recommendations :
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture and light. Stability tests via periodic HPLC analysis can confirm integrity.
- Reference : Storage protocols for brominated thiophene derivatives (e.g., 2-bromothiophenol stored below –20°C) .
Advanced Research Questions
Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight :
- Bromine’s inductive effect activates the thiophene ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in dioxane/water (3:1) at 80°C.
- Regioselectivity: Coupling occurs preferentially at the bromine-bearing carbon. DFT calculations can predict charge distribution to guide derivatization.
- Reference : Substitution and coupling reactions of 5-bromothiophene-3-carboxamide .
Q. What strategies resolve contradictions in reported synthetic yields or purification challenges for this compound?
- Approaches :
- Design of Experiments (DoE) : Systematically vary solvents (e.g., THF vs. DMF), temperatures, and bases to identify optimal conditions.
- Analytical Cross-Check : Use LC-MS to detect impurities and adjust gradient elution during purification.
Q. How can computational methods predict the regioselectivity of nucleophilic substitution reactions in this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers.
- Validate predictions with kinetic studies (e.g., competition experiments between bromine and other leaving groups).
- Application : Used to explain preferential substitution at the 5-position in analogous thiophene systems .
Q. What structural modifications of this compound enhance antimicrobial activity in derivative compounds?
- Design Principles :
- Introduce electron-deficient groups (e.g., nitro, cyano) at the 3-position to improve membrane penetration.
- Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
